molecular formula C7H8BrNO2S B13305376 (3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid

(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid

Cat. No.: B13305376
M. Wt: 250.12 g/mol
InChI Key: FWCMBXHTVPDSKC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a bromine atom and an amino acid moiety

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amino acid moiety allows for incorporation into peptides and proteins, enabling the investigation of its biological activity .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as conductive polymers or organic semiconductors

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring can participate in various binding interactions, while the amino acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(2-thienyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.

    3-amino-3-(3-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.

Uniqueness

(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

FWCMBXHTVPDSKC-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=CSC(=C1Br)C(CC(=O)O)N

Origin of Product

United States

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